molecular formula C14H10Cl2N4OS B2666437 N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 477846-36-9

N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Cat. No.: B2666437
CAS No.: 477846-36-9
M. Wt: 353.22
InChI Key: ASMHUUPOUYGCHQ-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbon structures.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(2,4-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4OS/c15-10-2-1-9(12(16)5-10)6-21-20-8-18-13-11-3-4-22-14(11)19-7-17-13/h1-5,7-8H,6H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMHUUPOUYGCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CONC=NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CON/C=N\C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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